2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem CID, ChemSpider ID, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized, demonstrating fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009). Similarly, 3-cyano-2(1H)-pyridinones and their 2-imino analogues were synthesized using 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as an efficient catalyst, indicating applications in organic synthesis and potential medicinal chemistry (Beheshtia et al., 2010).
Catalytic Behavior and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have shown significant catalytic activity towards the polymerization of ε-caprolactone (ε-CL) and l-lactide (l-LA), hinting at their utility in creating biodegradable polymers for medical and environmental applications (Wang et al., 2012).
Biological Activities and Drug Synthesis
Compounds synthesized from chlorophenyl and pyridinyl derivatives have been investigated for their anticancer, antitubercular, and antimicrobial activities, indicating their potential as leads for the development of new therapeutic agents (Popat et al., 2005). Additionally, the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by permeabilized whole cells of Candida ontarioensis highlights a bio-catalytic approach for the production of chiral intermediates for pharmaceutical applications (Ni et al., 2012).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes toxicity studies and information on how to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, etc.
properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655866 |
Source
|
Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | |
CAS RN |
114444-10-9 |
Source
|
Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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